molecular formula C22H31N3O2 B11356065 N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11356065
M. Wt: 369.5 g/mol
InChI Key: XUCCXXWYHTWPOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves several steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis . The preparation of the pyrrolidine ring can be achieved through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted indole derivatives and reduced pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The compound’s effects on cellular processes can lead to its diverse biological activities.

Comparison with Similar Compounds

N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O2/c1-4-6-10-24(5-2)22(27)18-13-21(26)25(15-18)11-9-17-14-23-20-8-7-16(3)12-19(17)20/h7-8,12,14,18,23H,4-6,9-11,13,15H2,1-3H3

InChI Key

XUCCXXWYHTWPOP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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